molecular formula C13H12N2O B3023604 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 14823-31-5

1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B3023604
CAS No.: 14823-31-5
M. Wt: 212.25 g/mol
InChI Key: PSXCLWPFIRHOJO-UHFFFAOYSA-N
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Description

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound with a unique structure that combines an indazole ring with a phenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 5-arylmethylidene-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-ones with 1,4-dithiane-2,5-diol via a sulfa-Michael/aldol cascade reaction . This reaction yields novel 2′-(4-aryl)-4′-hydroxy-1-phenyl-4′,5′,6,7-tetrahydro-2′H-spiro[indazole-5,3′-thiophen]-4(1H)-ones in moderate yields. The structures of the products are thoroughly characterized by NMR, IR, and HRMS, along with X-ray crystallographic analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. Industrial production would likely involve optimization of reaction conditions, purification techniques, and cost-effective synthesis routes.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl group and other substituents can undergo substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Mechanism of Action

The mechanism by which 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:

    Indazole derivatives: These compounds share the indazole ring structure and exhibit similar chemical and biological properties.

    Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic ring can have comparable reactivity and applications.

The uniqueness of this compound lies in its specific combination of the indazole ring and phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-14-15(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXCLWPFIRHOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406228
Record name 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14823-31-5
Record name 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 1 starting from phenylhydrazine and 2-(dimethylaminomethylene)-cyclohexane-1,3-dione.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (14 g, 83 mmol) in methanol (150 mL) was added phenyl hydrazine (8.92 g, 83 mmol). The reaction mixture was refluxed for 6 hours. The reaction was then concentrated under reduced pressure followed by the addition of n-butanol (130 mL) and glacial acetic acid (2 mL). The reaction mixture was refluxed for 3 hours. On the completion of the reaction, the reaction mixture was concentrated under reduced pressure. The residue was triturated with ether (100 mL) to give a precipitate, which was filtered and dried under reduced pressure to give the desired product (4.6 g, 30%) as a solid. 1H NMR (DMSO-d6, 400 MHz): δ 9.06 (s, 1H), 7.59-7.51 (m, 4H), 7.45-7.40 (m, 1H), 3.00 (t, J=6.4 Hz, 2H), 2.58 (t, J=6.4 Hz, 2H), 2.21 (quintet, J=6.4 Hz, 2H). LCMS [M+H]: 213.
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14 g
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8.92 g
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150 mL
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Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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